molecular formula C8H11N3O2 B14581743 1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one CAS No. 61082-60-8

1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one

Cat. No.: B14581743
CAS No.: 61082-60-8
M. Wt: 181.19 g/mol
InChI Key: JSPASMGRRTXALS-UHFFFAOYSA-N
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Description

1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-1-(2-hydroxyethyl)uracil with tosylmethyl isocyanide (TosMIC) in the presence of a base can yield the desired oxazole-pyridine fused compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of ionic liquids as solvents can also enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one is unique due to its fused oxazole-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

61082-60-8

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C8H11N3O2/c1-5(12)11-3-2-7-6(4-11)8(9)13-10-7/h2-4,9H2,1H3

InChI Key

JSPASMGRRTXALS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=NOC(=C2C1)N

Origin of Product

United States

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